1,3-Dichloropropene

Descripción

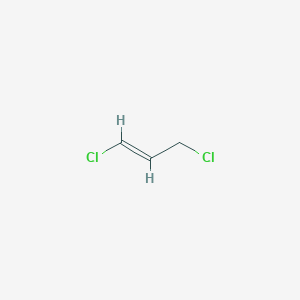

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOORRWUZONOOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROPROPENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0995 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022057 | |

| Record name | 1,3-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dichloropropene appears as a clear colorless liquid. Flash point 95 °F. Denser (at 10.2 lb / gal) than water and insoluble in water. Vapors are heavier than air. Used to make other chemicals and as soil fumigant., Liquid, Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.] [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor., Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.] | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROPROPENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0995 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/399 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloropropene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0199.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

219 °F at 760 mmHg (NTP, 1992), 108 °C, Colorless to straw-colored liquid, pungent, sweet, penetrating odor; boiling point 104 °C; specific gravity 1.211 (25 °C); vapor pressure 28 mm Hg (20 °C) /Technical 1,3-dichloropropene/, 226 °F | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0995 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/399 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloropropene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0199.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

95 °F (NTP, 1992), 28 °C (82 °F) - closed cup, 25 °C closed cup; 35 °C open cup, 35 °C (open cup), 25 °C c.c., 95 °F, 77 °F | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0995 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/399 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloropropene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0199.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 61.7 °F (NTP, 1992), In water, 2 g/L at 20 °C, In water at 25 °C: 2,180 mg/L (cis isomer), 2,320 mg/L (trans isomer), Miscible with hydrocarbons, halogenated solvents, esters, and ketones, Soluble in toluene, acetone, octane, Solubility in water, g/100ml at 20 °C: 0.2, 0.2% | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0995 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-Dichloropropene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0199.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.220 at 25 °C, Relative density (water = 1): 1.22, 1.21 | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0995 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/399 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloropropene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0199.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.8 (Air = 1), Relative vapor density (air = 1): 3.8, 3.86 | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0995 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/399 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

27.9 mmHg at 68 °F ; 28 mmHg at 77 °F (NTP, 1992), 28.0 [mmHg], 34.3 mm Hg at 25 °C (cis isomer), 23.0 mm Hg at 25 °C (trans isomer), Vapor pressure, kPa at 20 °C: 3.7, 28 mmHg at 77 °, 28 mmHg | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0995 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/399 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloropropene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0199.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Two known mutagens, epichlorohydrin and 1,3-dichloro-2-propanol have been identified as impurities in some formulations., Other chlorinated hydrocarbons may be present as impurities and stabilizers. These include chloropicrin, isomers of dichloropropene, dichloropropane, and epichlorohydrin. /1,3-Dichloropropene mixture/, 2,3-Dichloropropene may be present at up to 6.5% | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to straw-colored liquid, Amber liquid | |

CAS No. |

542-75-6 | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0995 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/399 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-119 °F (NTP, 1992), <-50 °C, -119 °F | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/399 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloropropene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0199.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dichloropropene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for the geometric isomers of 1,3-dichloropropene, a key intermediate in organic synthesis. The document details the core chemical reactions, experimental conditions, and quantitative data associated with the production of (Z)- and (E)-1,3-dichloropropene.

Introduction

This compound (C₃H₄Cl₂) is a halogenated hydrocarbon that exists as two geometric isomers: (Z)-1,3-dichloropropene (cis isomer) and (E)-1,3-dichloropropene (trans isomer). Commercial preparations of this compound are typically mixtures of these two isomers.[1][2][3] This compound serves as a valuable precursor in the synthesis of various organic compounds. The industrial production of this compound is primarily achieved through two main routes: the high-temperature chlorination of propene and the dehydration of 1,3-dichloro-2-propanol (B29581).[1][2] Additionally, it can be synthesized via the dehydrochlorination of 1,2,3-trichloropropane (B165214).[4][5] This guide will delve into the technical details of these synthetic pathways.

Primary Synthesis Methodologies

The industrial synthesis of this compound isomers is dominated by a few key chemical processes. This section outlines the fundamental principles and experimental considerations for each major route.

High-Temperature Chlorination of Propene

The high-temperature chlorination of propene is a primary industrial method for producing a mixture of this compound isomers. This process is often a side reaction in the synthesis of allyl chloride.[3] The reaction involves the free-radical substitution of a hydrogen atom on the methyl group of propene with a chlorine atom.

Reaction Pathway:

Experimental Protocol:

A detailed experimental protocol for the co-production of allyl chloride and this compound involves reacting propylene (B89431) and chlorine in a plug flow reactor at elevated temperatures and pressures.

-

Reaction Setup: A plug flow reactor is charged with the reactants.

-

Reaction Conditions: The reaction is typically carried out at a temperature of approximately 400°C and a pressure of 15 bar.[6] In the production of allyl chloride, this reaction is often conducted at around 500°C.[7]

-

Reactant Feed: Propylene and chlorine are introduced into the reactor.

-

Product Formation: The high temperature favors the formation of allyl chloride and its subsequent chlorination to this compound isomers.

-

Separation and Purification: The product mixture, which also contains byproducts like 1,2-dichloropropane, undergoes a series of separation steps including heat exchange, absorption, and distillation to isolate and purify the this compound isomers.[6]

| Parameter | Value | Reference |

| Reactants | Propene, Chlorine | [6][7] |

| Reactor Type | Plug Flow Reactor (PFR) | [6] |

| Temperature | 400-500 °C | [6][7] |

| Pressure | 15 bar | [6] |

| Primary Products | Allyl Chloride, (Z)- & (E)-1,3-Dichloropropene | [6][7] |

| Key Byproducts | 1,2-Dichloropropane, 2-Chloropropene | [7] |

Dehydration of 1,3-Dichloro-2-propanol

Another significant industrial route to this compound is the dehydration of 1,3-dichloro-2-propanol. This reaction is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a solvent like benzene.[2][8]

Reaction Pathway:

Experimental Protocol:

While specific industrial protocols are often proprietary, a general laboratory procedure can be outlined based on established chemical principles.

-

Reaction Setup: A reaction vessel is charged with 1,3-dichloro-2-propanol and a suitable solvent such as benzene.

-

Addition of Dehydrating Agent: A dehydrating agent, for instance, phosphorus oxychloride, is slowly added to the solution while monitoring the temperature.

-

Reaction Conditions: The mixture is heated to reflux to drive the dehydration reaction.

-

Workup: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and subsequent distillation to separate the isomeric mixture of this compound from the solvent and byproducts.

| Parameter | Description | Reference |

| Starting Material | 1,3-Dichloro-2-propanol | [2][8] |

| Reagents | Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅) | [2][8] |

| Solvent | Benzene | [2][8] |

| Product | Mixture of (Z)- and (E)-1,3-dichloropropene | [2] |

Dehydrochlorination of 1,2,3-Trichloropropane

This compound can also be synthesized through the dehydrochlorination of 1,2,3-trichloropropane.[4] This elimination reaction can be induced by treatment with an alkali.[2] 2,3-Dichloropropene can also be formed from 1,2,3-trichloropropane under these conditions.[2]

Reaction Pathway:

Experimental Protocol:

-

Reaction Setup: 1,2,3-trichloropropane is placed in a reaction vessel equipped with a stirrer and a condenser.

-

Reagent Addition: An aqueous solution of a strong base, such as sodium hydroxide, is added to the vessel.

-

Reaction Conditions: The mixture is heated to promote the elimination reaction. The temperature is controlled to manage the reaction rate and minimize side reactions.

-

Product Isolation: The resulting this compound isomers are separated from the aqueous layer and purified by distillation.

| Parameter | Description | Reference |

| Starting Material | 1,2,3-Trichloropropane | [4] |

| Reagent | Alkali (e.g., Sodium Hydroxide) | [2] |

| Product | Mixture of (Z)- and (E)-1,3-dichloropropene | [4] |

| Potential Byproduct | 2,3-Dichloropropene | [2] |

Isomerization of this compound

In some applications, a higher concentration of the (Z)-isomer (cis) of this compound is desired due to its different reactivity. Processes have been developed to isomerize the (E)-isomer (trans) to the (Z)-isomer.

Process Description:

A patented process describes the isomerization of the trans-isomer to the cis-isomer in the still-bottoms from allyl chloride production.[9] This process involves the use of a catalyst, such as bromine, and irradiation with ultraviolet light.[9]

Experimental Workflow:

| Parameter | Description | Reference |

| Starting Material | Mixture of (Z)- and (E)-1,3-dichloropropene | [9] |

| Catalyst | Bromine | [9] |

| Condition | Ultraviolet (UV) light irradiation | [9] |

| Process | Isomerization followed by fractional distillation | [9] |

| Outcome | Enrichment of the (Z)-isomer | [9] |

Conclusion

The synthesis of this compound isomers is a well-established industrial process with several viable routes. The choice of synthesis pathway often depends on the availability of starting materials and the desired isomer ratio. High-temperature chlorination of propene and dehydration of 1,3-dichloro-2-propanol remain the most common methods for large-scale production. Further research into catalytic systems and reaction optimization continues to be an area of interest to improve yields, selectivity, and the economic viability of these processes. The ability to isomerize the less active (E)-isomer to the more active (Z)-isomer adds another layer of control and value to the overall manufacturing process. This guide provides a foundational understanding of the key synthetic methodologies for these important chemical intermediates.

References

- 1. Fact sheet: this compound (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. epa.gov [epa.gov]

- 5. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]

- 6. Co-production of allyl chloride & this compound (soil fumigant) | PDF [slideshare.net]

- 7. globallcadataaccess.org [globallcadataaccess.org]

- 8. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]

- 9. US3914167A - Process for making cis-1,3-dichloropropene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of cis-trans 1,3-Dichloropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the cis- and trans-isomers of 1,3-Dichloropropene. The information is presented to facilitate research, development, and safety assessments involving this compound. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key property determinations are provided. Additionally, a visualization of the primary biodegradation pathway is included to illustrate its environmental fate.

Physical and Chemical Properties

This compound is a colorless to straw-colored liquid with a sharp, sweet, chloroform-like odor.[1][2] It is primarily used as a soil fumigant to control nematodes.[1][2] The compound exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical and chemical properties. Commercial formulations are typically a mixture of both isomers.[2][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of cis- and trans-1,3-Dichloropropene for easy comparison.

| Property | cis-1,3-Dichloropropene | trans-1,3-Dichloropropene | Mixture |

| Molecular Formula | C₃H₄Cl₂ | C₃H₄Cl₂ | C₃H₄Cl₂ |

| Molecular Weight | 110.97 g/mol | 110.97 g/mol | 110.97 g/mol |

| CAS Number | 10061-01-5 | 10061-02-6 | 542-75-6 |

| Boiling Point | 104 °C | 112 °C | 219-226 °F (104-108 °C) |

| Melting Point | < -50 °C | < -50 °C | -119 °F (-84 °C) |

| Vapor Pressure @ 25°C | 34.3 mmHg | 23.0 mmHg | 28 mmHg |

| Water Solubility @ 25°C | 2180 mg/L | 2320 mg/L | 2000 mg/L |

| Density @ 20°C | 1.224 g/cm³ | 1.217 g/cm³ | 1.21 g/cm³ |

| log Kow (Octanol-Water Partition Coefficient) | 2.06 | 2.03 | 1.82 |

| Henry's Law Constant @ 20°C | 3.55 x 10⁻³ atm·m³/mol | - | - |

Reactivity and Stability

This compound is a reactive compound. It is incompatible with strong oxidizing agents, aluminum, and magnesium alloys.[4] It can also react with some metal salts.[4] The compound is stable under normal storage conditions but may decompose upon heating, emitting toxic fumes of hydrogen chloride.[5] Epichlorohydrin is sometimes added as a stabilizer to commercial formulations.[6]

Hydrolysis is a significant degradation pathway for this compound in water and soil.[7] The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH.[7] The half-life in deionized water at 20°C is approximately 9.8 days.[7] In soil, both abiotic hydrolysis and microbial degradation contribute to its breakdown.[7] The trans-isomer has been observed to react preferentially with certain organic molecules in soil compared to the cis-isomer.[7]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for accurate assessment and modeling. The following are representative protocols for the determination of boiling point, vapor pressure, water solubility, and octanol-water partition coefficient for volatile organic compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.

Materials:

-

Thiele tube filled with mineral oil

-

Thermometer (-10 to 200 °C range)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Sample of cis- or trans-1,3-Dichloropropene (approx. 0.5 mL)

Procedure:

-

Add approximately 0.5 mL of the this compound isomer to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a ring stand and carefully insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil.

-

Gently heat the side arm of the Thiele tube with a slow, even flame or a heating mantle.

-

Observe the sample. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

-

Record the temperature to the nearest 0.1 °C.

-

Repeat the determination to ensure accuracy.

Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is a reliable technique for determining the vapor pressure of substances with low volatility.

Materials:

-

Knudsen effusion cell with a calibrated orifice

-

High-precision microbalance

-

Vacuum system capable of maintaining a high vacuum (e.g., 10⁻⁵ to 10⁻⁷ torr)

-

Temperature-controlled chamber or thermostat

-

Sample of cis- or trans-1,3-Dichloropropene

Procedure:

-

Accurately weigh the empty Knudsen effusion cell.

-

Introduce a small amount of the this compound isomer into the cell and reweigh to determine the initial mass of the sample.

-

Place the cell inside the temperature-controlled chamber, which is connected to the vacuum system.

-

Evacuate the system to a high vacuum.

-

Set the desired temperature and allow the system to equilibrate.

-

Monitor the mass of the cell over time using the microbalance. The mass will decrease as the substance effuses through the orifice.

-

Record the mass loss as a function of time. The rate of mass loss ( dm/dt ) should be constant under stable conditions.

-

The vapor pressure (P) can be calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

-

A is the area of the orifice

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the substance

-

-

Repeat the measurement at several different temperatures to determine the vapor pressure curve.

Determination of Water Solubility (Shake-Flask Method)

This is a standard method for determining the water solubility of a substance.

Materials:

-

Conical flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with a suitable detector (e.g., mass spectrometer or electron capture detector)

-

High-purity water

-

Sample of cis- or trans-1,3-Dichloropropene

-

Appropriate solvent for extraction (e.g., hexane)

Procedure:

-

Add an excess amount of the this compound isomer to a conical flask containing a known volume of high-purity water.

-

Seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the flask to stand undisturbed in the constant temperature bath to allow for phase separation.

-

Carefully remove an aliquot of the aqueous phase, ensuring no undissolved substance is transferred.

-

Centrifuge the aqueous aliquot to remove any suspended micro-droplets.

-

Extract a known volume of the clear aqueous phase with a suitable organic solvent (e.g., hexane).

-

Analyze the organic extract using a calibrated gas chromatograph to determine the concentration of the this compound isomer.

-

The water solubility is reported as the measured concentration in the aqueous phase.

-

Perform multiple determinations to ensure reproducibility.

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in environmental fate and toxicological studies.

Materials:

-

Separatory funnels

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge

-

Gas chromatograph with a suitable detector

-

Sample of cis- or trans-1,3-Dichloropropene

Procedure:

-

Prepare water-saturated octanol (B41247) and octanol-saturated water by vigorously shaking equal volumes of the two solvents and allowing them to separate.

-

Add a known volume of octanol-saturated water and water-saturated octanol to a separatory funnel.

-

Add a small, accurately weighed amount of the this compound isomer to the separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 15-30 minutes) to allow for partitioning between the two phases.

-

Allow the layers to separate completely. If an emulsion forms, it may be broken by centrifugation.

-

Carefully withdraw an aliquot from both the octanol and water layers.

-

Analyze the concentration of the this compound isomer in each phase using a calibrated gas chromatograph.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: Kow = C_octanol / C_water

-

The result is typically expressed as its base-10 logarithm (log Kow).

-

Conduct the experiment in triplicate.

Biodegradation Pathway

The primary biodegradation pathway of this compound in soil and water involves a series of enzymatic reactions initiated by hydrolysis. The following diagram illustrates the key steps in the degradation of both cis- and trans-isomers.

Caption: Biodegradation pathway of cis- and trans-1,3-Dichloropropene.

Analytical Methods for Detection

The standard analytical method for the detection and quantification of this compound isomers in environmental samples is gas chromatography (GC) coupled with a suitable detector.

-

EPA Method 524.2: This method is commonly used for the analysis of volatile organic compounds in drinking water.[2] It involves a purge-and-trap sample concentration step followed by GC/mass spectrometry (MS).[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides high selectivity and sensitivity, allowing for the definitive identification and quantification of the isomers.

-

Gas Chromatography with Electron Capture Detector (GC-ECD): Offers excellent sensitivity for halogenated compounds like this compound.

A typical GC protocol involves a capillary column (e.g., DB-VRX) with a temperature program to separate the cis and trans isomers. For instance, an initial oven temperature of 40°C held for a few minutes, followed by a ramp to a higher temperature, can effectively resolve the two peaks. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity, targeting characteristic ions of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of cis- and trans-1,3-Dichloropropene, intended to support the work of researchers, scientists, and drug development professionals. The comparative data tables, detailed experimental protocols, and the biodegradation pathway diagram offer a comprehensive resource for understanding the behavior and analysis of these compounds. Accurate knowledge of these properties is essential for safe handling, environmental risk assessment, and the development of any potential applications or mitigation strategies.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Degradation of this compound by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Family Degradation Pathway [eawag-bbd.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. publ.iss.it [publ.iss.it]

Spectroscopic Analysis of 1,3-Dichloropropene: A Technical Guide to Structural Elucidation

For Immediate Release

This technical guide provides a comprehensive overview of the application of key spectroscopic techniques for the structural elucidation of 1,3-dichloropropene, a significant organochlorine compound used as a soil fumigant.[1] The document details the distinct spectral signatures of its geometric isomers, (E)-1,3-dichloropropene and (Z)-1,3-dichloropropene, offering a workflow for their unambiguous identification. This paper is intended for researchers, chemists, and professionals in analytical science and drug development.

Introduction to this compound

This compound (C₃H₄Cl₂) is a colorless liquid with a sweet smell that exists as a mixture of two geometric isomers: (Z) (cis) and (E) (trans).[1][2] Due to differences in the spatial arrangement of atoms across the carbon-carbon double bond, these isomers exhibit distinct physical properties and spectral data. Spectroscopic analysis is therefore crucial for differentiating and characterizing them. This guide covers the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve this.

Molecular Structure and Isomerism

The key structural difference between the (E) and (Z) isomers lies in the orientation of the substituent groups attached to the C=C double bond. In the (Z)-isomer, the chlorine atom and the chloromethyl group are on the same side of the double bond, whereas in the (E)-isomer, they are on opposite sides.

Figure 1: Geometric Isomers of this compound.

Integrated Spectroscopic Workflow

The structural elucidation of this compound isomers follows a systematic workflow. Initially, the molecular formula and the presence of chlorine are confirmed by Mass Spectrometry. Subsequently, Infrared Spectroscopy identifies the key functional groups. Finally, Nuclear Magnetic Resonance spectroscopy provides detailed information about the connectivity and stereochemistry, which is essential for distinguishing between the (E) and (Z) isomers.

Figure 2: General workflow for spectroscopic structural elucidation.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), is a primary tool for determining the molecular weight and elemental composition of this compound.

Experimental Protocol (GC-MS): A dilute solution of the sample in a volatile solvent (e.g., hexane) is injected into a gas chromatograph.[3] The isomers are separated on a capillary column (e.g., DB-VRX, 30 m x 0.25 mm ID) before entering the mass spectrometer for ionization and analysis.[3] Typical oven temperature programs start at a low temperature (e.g., 35°C) and ramp up to ensure separation.[3]

Data Interpretation: The mass spectrum provides two crucial pieces of information:

-

Molecular Ion Peak (M⁺): this compound has a molecular weight of approximately 110.97 g/mol .[2][4] Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion appears as a characteristic cluster of peaks at m/z 110 (M⁺, C₃H₄³⁵Cl₂), 112 (M+2, C₃H₄³⁵Cl³⁷Cl), and 114 (M+4, C₃H₄³⁷Cl₂), with an approximate ratio of 9:6:1. This pattern is definitive for a molecule containing two chlorine atoms.

-

Fragmentation: The most abundant fragment ion (base peak) is typically observed at m/z 75 , corresponding to the loss of a chlorine atom to form the stable allyl cation [C₃H₄Cl]⁺. Other significant fragments may appear from the loss of HCl or other rearrangements.

| m/z (Charge) | Proposed Fragment | Isomer(s) |

| 110, 112, 114 | [C₃H₄Cl₂]⁺ (Molecular Ion) | (E) and (Z) |

| 75, 77 | [C₃H₄Cl]⁺ | (E) and (Z) |

| 39 | [C₃H₃]⁺ | (E) and (Z) |

Table 1: Key mass fragments for this compound from EI-MS.[2][4]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The key vibrations for this compound are associated with the C=C double bond, C-H bonds, and C-Cl bonds.

Experimental Protocol (FTIR): For a liquid sample like this compound, a spectrum can be obtained by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.[6][7] A background spectrum is run first and subtracted from the sample spectrum.[6]

Data Interpretation: The IR spectra of both isomers show characteristic absorptions for an alkene. However, a key difference lies in the out-of-plane C-H bending vibration, which is stereochemically dependent.

-

=C-H Stretch: Absorption above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicates C-H bonds on an sp² carbon.[8][9]

-

-C-H Stretch: Absorption just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) is due to the C-H bonds on the sp³ (CH₂) carbon.[8]

-

C=C Stretch: A moderate absorption around 1600-1675 cm⁻¹ confirms the presence of the carbon-carbon double bond.[9]

-

=C-H Out-of-Plane Bend: This is the most diagnostic region. Trans alkenes typically show a strong, characteristic absorption in the 960-980 cm⁻¹ range.[9] Cis alkenes absorb in the 675-730 cm⁻¹ range.[9][10] This difference is a powerful tool for distinguishing the isomers.

-

C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ range are characteristic of carbon-chlorine bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Isomer(s) |

| ~3080 | =C-H Stretch | (E) and (Z) |

| ~2960 | -C-H Stretch (aliphatic) | (E) and (Z) |

| ~1645 | C=C Stretch | (E) and (Z) |

| ~965 | =C-H Out-of-Plane Bend | (E) - trans |

| ~700 | =C-H Out-of-Plane Bend | (Z) - cis |

| ~750 | C-Cl Stretch | (E) and (Z) |

Table 2: Characteristic IR absorption frequencies for this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for the structural elucidation and differentiation of the (E) and (Z) isomers of this compound. ¹H NMR is particularly powerful due to the stereochemical dependence of the proton-proton coupling constants (J-values).

Experimental Protocol (NMR): A small amount of the sample (liquid or solid) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CCl₄).[11] An internal standard such as tetramethylsilane (B1202638) (TMS) is often added for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to an NMR tube and placed in the spectrometer.[12]

¹H NMR Analysis

Both isomers are expected to show three distinct signals corresponding to the three non-equivalent protons. The key to distinguishing the isomers is the magnitude of the vicinal coupling constant (³JHH) between the two protons on the double bond.

-

Trans-coupling (³Jtrans): Typically ranges from 12-18 Hz.

-

Cis-coupling (³Jcis): Typically ranges from 6-12 Hz.

For (E)-1,3-Dichloropropene (trans):

-

The two vinyl protons will appear as doublets of triplets (or complex multiplets) and will have a large coupling constant between them (~13-15 Hz), characteristic of a trans relationship.[13]

-

The allylic CH₂ protons will be a doublet coupled to the adjacent vinyl proton.

For (Z)-1,3-Dichloropropene (cis):

-

The two vinyl protons will show a smaller coupling constant (~7-10 Hz), characteristic of a cis relationship.[13]

-

The allylic CH₂ protons will also appear as a doublet.

| Isomer | Proton Assignment | Chemical Shift (δ, ppm) (approx.) | Multiplicity | Coupling Constant (J, Hz) (approx.) |

| (E)-isomer | H-C(1)= | ~6.3 | dt | ³Jtrans ≈ 13.5 Hz |

| =C(2)-H | ~6.1 | dt | ³Jtrans ≈ 13.5 Hz | |

| -CH₂(3)-Cl | ~4.0 | d | ||

| (Z)-isomer | H-C(1)= | ~6.2 | dt | ³Jcis ≈ 7.5 Hz |

| =C(2)-H | ~6.0 | dt | ³Jcis ≈ 7.5 Hz | |

| -CH₂(3)-Cl | ~4.1 | d |

Table 3: Typical ¹H NMR spectral data for this compound isomers. (Note: Exact shifts are solvent-dependent).[11]

¹³C NMR Analysis

A proton-decoupled ¹³C NMR spectrum for both isomers will show three distinct signals, corresponding to the three unique carbon atoms in the molecule. The chemical shifts confirm the presence of two sp² (alkene) carbons and one sp³ (alkyl halide) carbon.

| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) (approx.) |

| (E)-isomer | C-1 (=CHCl) | ~128 |

| C-2 (=CH-) | ~125 | |

| C-3 (-CH₂Cl) | ~45 | |

| (Z)-isomer | C-1 (=CHCl) | ~126 |

| C-2 (=CH-) | ~124 | |

| C-3 (-CH₂Cl) | ~41 |

Table 4: Typical ¹³C NMR chemical shifts for this compound isomers.[14]

Logical Integration for Isomer Identification

The definitive identification of a specific isomer is achieved by integrating the data from all techniques. While MS confirms the formula and IR suggests the stereochemistry, it is the ¹H NMR coupling constant that provides conclusive proof.

Figure 3: Logical workflow for differentiating isomers using spectral data.

Conclusion

The structural elucidation of (E)- and (Z)-1,3-dichloropropene is a clear example of the synergistic power of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula and the presence of two chlorine atoms through its distinct isotopic pattern. Infrared spectroscopy identifies the key functional groups and provides the first indication of stereochemistry through the out-of-plane C-H bending vibrations. Finally, ¹H NMR spectroscopy offers unambiguous confirmation of the specific isomer through the magnitude of the vicinal proton-proton coupling constant across the double bond. Together, these methods provide a robust and definitive characterization of the molecule's structure.

References

- 1. epa.gov [epa.gov]

- 2. 1-Propene, 1,3-dichloro-, (Z)- [webbook.nist.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 1-Propene, 1,3-dichloro-, (E)- [webbook.nist.gov]

- 5. eng.uc.edu [eng.uc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. (E)-1,3-Dichloropropene | C3H4Cl2 | CID 24726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Request Rejected [emsl.pnnl.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Reaction Mechanisms of 1,3-Dichloropropene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloropropene (1,3-D), a halogenated alkene with the chemical formula C₃H₄Cl₂, exists as a mixture of (E)- and (Z)- stereoisomers.[1] It is a versatile bifunctional reagent in organic synthesis, primarily owing to the presence of two reactive chlorine atoms and a carbon-carbon double bond.[2] This guide provides a comprehensive overview of the core reaction mechanisms of this compound, including nucleophilic substitution, elimination, and cycloaddition reactions, supported by experimental data and detailed protocols. Its applications in the synthesis of a variety of organic compounds, including heterocyclic systems, are also explored.[3]

Core Reaction Mechanisms

The reactivity of this compound is dictated by its structure, which features both an allylic chloride and a vinylic chloride. The allylic chloride at the C-3 position is significantly more susceptible to nucleophilic substitution and elimination reactions due to the stabilization of the resulting carbocation or transition state by the adjacent double bond. The vinylic chloride at the C-1 position is generally less reactive towards nucleophilic substitution but can participate in other transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a predominant reaction pathway for this compound, typically proceeding via an S(_N)2 mechanism at the allylic carbon.[4][5] This allows for the introduction of a wide range of nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.

Sulfur nucleophiles, such as hydrogen sulfide (B99878) species (H₂S and HS⁻), readily react with this compound. Kinetic studies have shown that this reaction is an S(_N)2 nucleophilic substitution process where the chlorine at the C-3 position is displaced by the sulfur nucleophile to form the corresponding mercaptans.[4][5] The reaction rate is significantly influenced by pH, with higher pH leading to a faster transformation, suggesting that the hydrosulfide (B80085) anion (HS⁻) is the primary reactive species.[4][5]

Experimental Protocol: Reaction of this compound with Hydrogen Sulfide Species [4]

-

Materials: this compound (1.0 mM), deoxygenated phosphate (B84403) buffer solution (50 mL), stock sulfide solution.

-

Procedure:

-

Prepare a 1.0 mM solution of this compound in a deoxygenated phosphate buffer solution within an anaerobic glovebag to maintain anoxic conditions.

-

Initiate the reaction by spiking the stock sulfide solution into the this compound solution.

-

Incubate the vigorously shaken reactor in the dark at 25 ± 0.5 °C.

-

At regular time intervals, withdraw a 0.5 mL aliquot of the reaction solution using a gastight syringe and transfer it into a sealed glass vial containing ethyl acetate (B1210297) (3.0 mL) and anhydrous sodium sulfate (B86663) (2.5 g) for quenching and extraction.

-

Analyze the extracted organic layer by gas chromatography (GC) to monitor the disappearance of this compound.

-

-

Product Identification: The primary products, 3-chloro-2-propen-1-thiol, are identified by GC/mass spectrometry (MS).[4]

Primary and secondary amines can react with this compound, typically at the more reactive allylic chloride position, to yield N-substituted 3-chloro-1-propenylamines. These products can then undergo further reactions, such as intramolecular cyclization, to form nitrogen-containing heterocycles. For example, reaction with primary amines can lead to the formation of substituted pyrroles, although this often requires further steps to achieve cyclization and aromatization.[6][7][8]

The Williamson ether synthesis, a classic method for forming ethers, can be applied to this compound. In this reaction, an alkoxide or phenoxide acts as the nucleophile, displacing the allylic chloride to form an ether. The reaction is typically carried out under basic conditions to generate the alkoxide in situ.[7] For example, the reaction of a phenol (B47542) with this compound in the presence of a base like potassium hydroxide (B78521) would yield a 3-chloro-1-propenyl ether.

Generalized Experimental Protocol: Williamson Ether Synthesis with this compound

-

Materials: Phenol or alcohol, this compound, a strong base (e.g., KOH, NaOH, or NaH), and a suitable solvent (e.g., ethanol, DMF, or THF).

-

Procedure:

-

Dissolve the phenol or alcohol in the chosen solvent.

-

Add the base to generate the corresponding alkoxide or phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the product by column chromatography or distillation.

-

Elimination Reactions

Under the influence of a strong base, this compound can undergo dehydrochlorination. The position of the elimination (i.e., which chlorine is removed along with a proton) will depend on the reaction conditions and the stereochemistry of the starting material. Elimination of the allylic chloride and an adjacent proton can lead to the formation of chloroprene (B89495) derivatives. The use of strong, non-nucleophilic bases such as potassium tert-butoxide is often employed to favor elimination over substitution.

Cycloaddition Reactions

The double bond in this compound can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile.